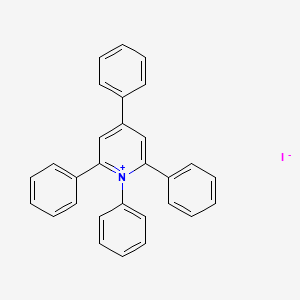

![molecular formula C21H21N3O3S B2725823 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865180-56-9](/img/structure/B2725823.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .Molecular Structure Analysis

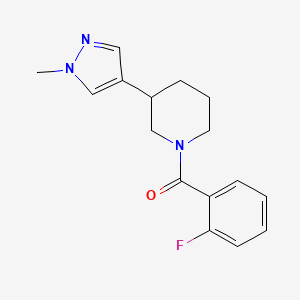

The molecular structure of ACTBTA consists of a benzothiazole ring attached to an acetamide group and an allyl group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.Physical and Chemical Properties Analysis

ACTBTA has a molecular weight of 377.46. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.Applications De Recherche Scientifique

Pharmacodynamic and Pharmacokinetic Properties of Zonisamide

Zonisamide is a benzisoxazole derivative utilized for its antiepileptic properties. It blocks the propagation/spread of seizure discharges and suppresses the epileptogenic focus. This compound has demonstrated efficacy in treating partial seizures and various generalised seizure types. The pharmacokinetic studies of zonisamide highlight the complexity of its dosage and therapeutic monitoring, indicating the importance of understanding the chemical properties and biological interactions of similar compounds (D. Peters & E. Sorkin, 1993).

Sulfonamide Derivatives and Their Applications

Sulfonamide derivatives, a class including many clinically used drugs like diuretics and antiepileptics, showcase the versatility of compounds with similar chemical motifs. The review by Carta, Scozzafava, and Supuran (2012) on sulfonamides underscores the ongoing need for novel compounds in this class for diverse therapeutic applications, including as selective antiglaucoma drugs and antitumor agents. This points to the potential utility of related compounds in addressing a wide range of health conditions (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Phenothiazine Derivatives and Biological Activities

Phenothiazines, with their potent antibacterial, anticancer, antiviral, and anti-inflammatory properties, demonstrate the pharmacological potential of chemical structures related to the compound of interest. The structural modifications of phenothiazines have led to compounds with significant biological activities, indicating that careful chemical modifications can yield derivatives with desirable therapeutic effects (K. Pluta, Beata Morak-Młodawska, & M. Jeleń, 2011).

Advanced Oxidation Processes for Environmental Applications

Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental applications of chemical compounds. This review by Qutob et al. (2022) highlights the potential of chemical compounds in treating pollutants, indicating the broader significance of understanding the chemical and physical properties of compounds like "(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide" for environmental protection and remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) , which plays a pivotal role as a negative regulator of insulin and leptin signaling .

Mode of Action

Related compounds have been shown to inhibit ptp1b

Biochemical Pathways

Given the potential inhibition of ptp1b , it could be inferred that insulin and leptin signaling pathways might be affected. These pathways play crucial roles in glucose homeostasis and energy balance.

Result of Action

Related compounds have shown good ptp1b inhibitory activity , which could potentially lead to enhanced insulin and leptin signaling.

Propriétés

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-3-12-24-18-10-9-16(22-15(2)25)14-19(18)28-21(24)23-20(26)11-13-27-17-7-5-4-6-8-17/h3-10,14H,1,11-13H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHQWCYVCJXBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

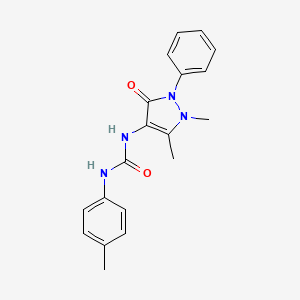

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)

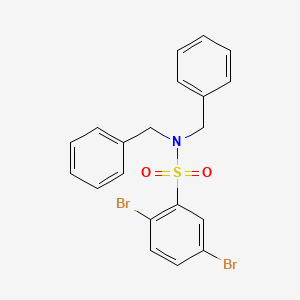

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)

![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)

![tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)

![(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2725763.png)